Cas no 50406-54-7 (5-methyl-1,2,3-thiadiazole)

5-methyl-1,2,3-thiadiazole 化学的及び物理的性質
名前と識別子
-
- 5-methyl-1,2,3-thiadiazole
- 1,2,3-thiadiazole, 5-methyl-
- 5-methylthiadiazole
- PJBPUBIFRFCYHE-UHFFFAOYSA-N
- 5-Methyl-1,2,3-thiadiazole #
- 50406-54-7
- CHEBI:144324
- DTXSID80198459
- EN300-100985
- DB-263607
- SCHEMBL762980
-
- インチ: InChI=1S/C3H4N2S/c1-3-2-4-5-6-3/h2H,1H3
- InChIKey: PJBPUBIFRFCYHE-UHFFFAOYSA-N
- ほほえんだ: CC1=CN=NS1
計算された属性
- せいみつぶんしりょう: 100.00962
- どういたいしつりょう: 100.00951931g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 48.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 54Ų
じっけんとくせい
- PSA: 25.78
5-methyl-1,2,3-thiadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-100985-0.25g |
5-methyl-1,2,3-thiadiazole |
50406-54-7 | 93% | 0.25g |
$524.0 | 2023-10-28 | |
Enamine | EN300-100985-0.5g |
5-methyl-1,2,3-thiadiazole |
50406-54-7 | 93% | 0.5g |
$824.0 | 2023-10-28 | |
Enamine | EN300-100985-1.0g |
5-methyl-1,2,3-thiadiazole |
50406-54-7 | 93% | 1g |
$1057.0 | 2023-06-10 | |
Enamine | EN300-100985-10.0g |
5-methyl-1,2,3-thiadiazole |
50406-54-7 | 93% | 10g |
$4545.0 | 2023-06-10 | |
1PlusChem | 1P00E1RN-50mg |
5-Methyl-1,2,3-thiadiazole |
50406-54-7 | 95% | 50mg |
$354.00 | 2024-05-01 | |
Aaron | AR00E1ZZ-250mg |
5-Methyl-1,2,3-thiadiazole |
50406-54-7 | 95% | 250mg |
$746.00 | 2025-02-14 | |
1PlusChem | 1P00E1RN-500mg |
5-Methyl-1,2,3-thiadiazole |
50406-54-7 | 95% | 500mg |
$1081.00 | 2024-05-01 | |
1PlusChem | 1P00E1RN-1g |
5-Methyl-1,2,3-thiadiazole |
50406-54-7 | 95% | 1g |
$1369.00 | 2024-05-01 | |
Enamine | EN300-100985-10g |
5-methyl-1,2,3-thiadiazole |
50406-54-7 | 93% | 10g |
$4545.0 | 2023-10-28 | |
Enamine | EN300-100985-0.05g |
5-methyl-1,2,3-thiadiazole |
50406-54-7 | 93% | 0.05g |
$245.0 | 2023-10-28 |
5-methyl-1,2,3-thiadiazole 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
5-methyl-1,2,3-thiadiazoleに関する追加情報
Introduction to 5-Methyl-1,2,3-Thiadiazole (CAS No. 50406-54-7)
5-Methyl-1,2,3-thiadiazole, with the CAS number 50406-54-7, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which consists of a five-membered ring containing sulfur and nitrogen atoms, with a methyl group attached to one of the carbon atoms. The structural formula of 5-methyl-1,2,3-thiadiazole is C4H5N3S.
The synthesis of 5-methyl-1,2,3-thiadiazole can be achieved through various methods, including the reaction of 1,2-diaminoethane with carbon disulfide and formaldehyde followed by methylation. This compound is known for its high reactivity and versatility in forming derivatives and complexes. Its unique electronic and steric properties make it an attractive building block for the synthesis of more complex molecules.
In the realm of pharmaceutical research, 5-methyl-1,2,3-thiadiazole has shown promise as a key intermediate in the development of novel drugs. Recent studies have explored its potential as an antimicrobial agent and as a scaffold for designing compounds with anti-inflammatory and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 5-methyl-1,2,3-thiadiazole exhibited potent inhibitory activity against various bacterial strains, including multidrug-resistant pathogens.
Beyond its applications in drug discovery, 5-methyl-1,2,3-thiadiazole has also found use in materials science. Its ability to form stable complexes with metal ions has led to its incorporation into coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties such as high porosity and tunable pore sizes, making them suitable for applications in gas storage, catalysis, and separation processes. A notable example is the use of 5-methyl-1,2,3-thiadiazole-based MOFs in the efficient capture and storage of carbon dioxide.
The environmental impact of 5-methyl-1,2,3-thiadiazole is another area of active research. Studies have focused on understanding its biodegradability and potential ecotoxicological effects. Preliminary findings suggest that under certain conditions, this compound can be biodegraded by microorganisms present in soil and water environments. However, further research is needed to fully assess its long-term environmental impact.
In summary, 5-methyl-1,2,3-thiadiazole (CAS No. 50406-54-7) is a versatile compound with a wide range of applications in organic chemistry, pharmaceutical research, and materials science. Its unique structural features and reactivity make it an important molecule for the development of new drugs and advanced materials. Ongoing research continues to uncover new possibilities for this intriguing compound.
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